molecular formula C14H22N5O7P B13400707 1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid

1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid

Cat. No.: B13400707
M. Wt: 403.33 g/mol
InChI Key: XLYSRKLPLHUWCJ-UHFFFAOYSA-N
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Description

1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes a purine base, a propan-2-yloxymethyl group, and a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid involves multiple steps, starting from readily available precursors. The process typically includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other suitable precursors.

    Attachment of the Propan-2-yloxymethyl Group: This step involves the reaction of the purine base with propan-2-yloxymethyl chloride under basic conditions to form the desired intermediate.

    Introduction of the Phosphinic Acid Moiety: The final step involves the reaction of the intermediate with phosphinic acid derivatives under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The phosphinic acid moiety plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid
  • 1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

Uniqueness

1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H22N5O7P

Molecular Weight

403.33 g/mol

IUPAC Name

1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid

InChI

InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)

InChI Key

XLYSRKLPLHUWCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O

Origin of Product

United States

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